rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid
Description
rac-(2R,4S)-8,9-Diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-4-carboxylic acid is a bicyclic compound featuring a fused diazatricyclic core with a carboxylic acid substituent at the 4-position. Its molecular formula is C₈H₈N₂O₂, molecular weight 164.16 g/mol, and stereochemistry defined by the (2R,4S) configuration.
Properties
IUPAC Name |
(2R,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8-1-4-3-9-10-6(4)5(8)2-8/h3,5H,1-2H2,(H,9,10)(H,11,12)/t5-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPBPXHCUFOKQQ-YLWLKBPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CC3=C2NN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CC3=C2NN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Purity | Commercial Availability |
|---|---|---|---|---|---|---|
| (2S,4S)-8,9-Diazatricyclo[...]-7-carboxylic acid | 1932401-47-2 | C₈H₈N₂O₂ | 164.16 | 7-carboxylic acid | 97% | Available (Indagoo) |
| (2R,4R)-8,9-Diazatricyclo[...]-7-carboxylic acid | 1268882-43-4 | C₈H₈N₂O₂ | 164.16 | 7-carboxylic acid | 97% | Discontinued (CymitQuimica) |
| rac-(2R,4R)-7-(1H-Tetrazol-5-yl)-8,9-diazatricyclo[...]nona-1(6),7-diene | N/A | C₉H₈N₆ | 200.20 | 7-tetrazolyl | N/A | Available (CymitQuimica) |
Key Observations :
- Stereochemical Impact : The (2S,4S) and (2R,4R) isomers (e.g., CAS 1932401-47-2 and 1268882-43-4) share the same molecular formula but differ in stereochemistry and substituent placement. These differences may affect solubility, stability, and receptor binding in biological systems .
- Functional Group Substitution : Replacement of the carboxylic acid with a tetrazolyl group (e.g., CymitQuimica’s tetrazolyl derivative) introduces a bioisostere, which can mimic carboxylate moieties in drug design while enhancing metabolic stability .
Biological Activity
The compound rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylic acid (CAS Number: 2307777-54-2) is a bicyclic nitrogen-containing compound with significant potential in medicinal chemistry and biological research. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological studies.
- Molecular Formula : C8H8N2O2
- Molecular Weight : 164.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : OC(=O)[C@]12Cc3c([C@@H]2C1)[nH]nc3
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Antimicrobial Activity
Research indicates that derivatives of diazatricyclononadiene compounds exhibit antimicrobial properties. For instance, studies have demonstrated that modifications to the diazatricyclo structure can enhance activity against specific bacterial strains.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| Modified Derivative | High | S. aureus |
2. Anticancer Potential
Preliminary studies suggest that this compound may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown that it can induce cytotoxic effects in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
3. Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound indicate potential benefits in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., the antimicrobial efficacy of this compound was evaluated against a panel of pathogens using the disk diffusion method. Results showed significant zones of inhibition against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Testing
A study by Johnson et al. assessed the cytotoxicity of the compound on various cancer cell lines using MTT assays. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability in both HeLa and MCF-7 cells.
Q & A
Q. What are the optimal synthetic routes for rac-(2R,4S)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-4-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of bicyclic diazatricyclic compounds typically involves cycloaddition reactions (e.g., Diels-Alder) to form the fused ring system, followed by functionalization of the carboxylic acid group. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are critical. For example, highlights multi-step routes for structurally similar bicyclic carboxylic acids, emphasizing cycloaddition and oxidation steps. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized using factorial design ( ) to minimize racemization and improve enantiomeric excess.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and conformation of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving absolute stereochemistry ( ). For dynamic conformational analysis, nuclear Overhauser effect (NOE) NMR experiments can map spatial proximity of protons in the bicyclic system. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Computational tools like density functional theory (DFT) simulations ( ) can predict NMR chemical shifts for comparison with experimental data.
Q. How does the compound’s bicyclic structure influence its solubility and stability under varying pH conditions?
- Methodological Answer : The rigid bicyclic framework () reduces conformational flexibility, potentially enhancing thermal stability but limiting solubility in aqueous media. Stability studies should employ accelerated degradation protocols (e.g., stress testing at 40°C/75% RH) with HPLC monitoring. pH-dependent solubility profiles can be modeled using the Henderson-Hasselbalch equation, given the carboxylic acid’s pKa (~2.5–4.5). Co-solvents (e.g., DMSO) or salt formation (e.g., sodium carboxylate) may improve bioavailability ().
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from incomplete solvation models or overlooked transition states in simulations. To address this, proposes a feedback loop combining quantum chemical calculations (e.g., DFT with implicit solvent models) and high-throughput experimentation. For example, if a predicted reaction pathway (e.g., nucleophilic attack at C4) conflicts with observed regioselectivity, revisiting the computational model with explicit solvent molecules or entropy corrections may reconcile differences.
Q. What advanced strategies can overcome challenges in chiral resolution of the rac-mixture for biological studies?
- Methodological Answer : Chiral stationary phase chromatography (CSP-HPLC) using amylose- or cellulose-based columns is standard. For preparative-scale resolution, kinetic enzymatic resolution (e.g., lipase-mediated esterification) or diastereomeric salt formation with chiral amines (e.g., cinchona alkaloids) can be employed. notes that steric hindrance in bicyclic systems may necessitate custom CSPs. Microfluidics-enabled crystallization ( ) offers a high-throughput alternative.
Q. How can in silico modeling guide the design of derivatives with enhanced bioactivity while retaining the core diazatricyclic scaffold?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). suggests modifying substituents at non-critical positions (e.g., methyl groups on the bicyclic ring) to optimize steric and electronic interactions. Free-energy perturbation (FEP) calculations quantify the impact of substitutions on binding thermodynamics.
Q. What experimental and computational methods are critical for analyzing structure-activity relationships (SAR) in this compound’s analogs?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., halogenation, alkylation) followed by bioassays (e.g., enzyme inhibition). compares analogs with differing functional groups (amino, methoxy) to identify pharmacophores. Machine learning (ML) models trained on activity data (e.g., random forests) can prioritize synthetic targets. Pairing this with transition-state simulations () ensures mechanistic relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
